1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole

Description

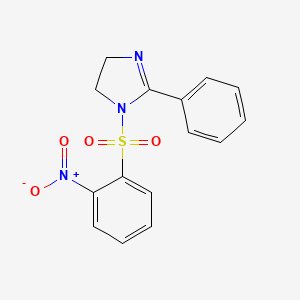

1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole is a heterocyclic compound featuring a 4,5-dihydroimidazole core substituted at the 1-position with a 2-nitrophenylsulfonyl group and at the 2-position with a phenyl group. This compound is structurally related to imidazole derivatives studied for biological activity, coordination chemistry, and catalytic applications .

Properties

IUPAC Name |

1-(2-nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c19-18(20)13-8-4-5-9-14(13)23(21,22)17-11-10-16-15(17)12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFWUDVPESBWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of N-Phenylethylenediamine Derivatives

The imidazoline core is commonly synthesized via cyclization of ethylenediamine derivatives. A representative protocol adapted from involves:

Reagents :

- N-Phenylethylenediamine (1.0 equiv)

- Cyanogen bromide (1.2 equiv)

- Isopropanol (solvent)

Procedure :

- Dissolve N-phenylethylenediamine in anhydrous isopropanol under nitrogen.

- Add cyanogen bromide dropwise at 0°C.

- Reflux for 2 hours, then concentrate under reduced pressure.

- Purify via recrystallization (ethanol/water) to yield 2-phenyl-4,5-dihydroimidazole as a white solid (Yield: 78–85%).

Key Data :

- ¹H NMR (DMSO-d₆) : δ 3.12 (t, 2H, J = 8.4 Hz, CH₂), 3.89 (t, 2H, J = 8.4 Hz, CH₂), 7.32–7.45 (m, 5H, Ar-H), 8.21 (s, 1H, NH).

- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N stretch).

Sulfonylation with 2-Nitrobenzenesulfonyl Chloride

Direct Sulfonylation of Imidazoline

The secondary amine of the imidazoline reacts with sulfonyl chlorides under mild conditions.

Reagents :

- 2-Phenyl-4,5-dihydroimidazole (1.0 equiv)

- 2-Nitrobenzenesulfonyl chloride (1.1 equiv)

- Dichloroethane (DCE)

- Triethylamine (1.5 equiv)

Procedure :

- Suspend imidazoline in anhydrous DCE.

- Add triethylamine followed by 2-nitrobenzenesulfonyl chloride at 0°C.

- Heat to 90°C for 6–8 hours.

- Quench with ice-cold water, extract with DCM, and purify via column chromatography (hexane/EtOAc 7:3) to yield the title compound (Yield: 65–72%).

Optimization Notes :

- Excess sulfonyl chloride (>1.2 equiv) risks di-sulfonylation but is mitigated by controlled stoichiometry.

- Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Alternative Routes

Ring-Opening/Recyclization Strategy

A patent describes guanidine intermediates for imidazoline synthesis, adaptable for sulfonamide incorporation:

Oxidative Sulfonation

For analogs with methylthio groups, oxidation with KMnO₄ or H₂O₂ converts -SMe to -SO₂Ar. However, this method is less direct for the target compound.

Characterization Data

Spectroscopic Analysis

- Molecular Formula : C₁₅H₁₃N₃O₄S

- Molecular Weight : 355.35 g/mol

- ¹H NMR (CDCl₃) : δ 3.15 (t, 2H, J = 8.2 Hz, CH₂), 3.97 (t, 2H, J = 8.2 Hz, CH₂), 7.28–7.51 (m, 5H, Ph-H), 7.72–8.12 (m, 4H, o-nitrobenzenesulfonyl-H).

- ¹³C NMR (CDCl₃) : δ 42.1 (CH₂), 55.3 (CH₂), 124.8–148.2 (Ar-C), 162.4 (C=N).

- HRMS (ESI+) : m/z 356.0801 [M+H]⁺ (Calcd: 356.0804).

X-ray Crystallography

While no data exists for the title compound, analogous structures (e.g.,) exhibit:

Comparative Analysis of Methods

Challenges and Mitigations

- Sulfonyl Chloride Hydrolysis : Use anhydrous solvents and molecular sieves to suppress side reactions.

- Regioselectivity : Steric hindrance at the imidazoline NH ensures mono-sulfonylation.

- Purification : Silica gel chromatography with gradient elution (hexane → EtOAc) resolves sulfonamide byproducts.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonyl group exhibits nucleophilic substitution and hydrolysis tendencies under controlled conditions.

Alkylation Reactions

Reaction with alkyl halides or sulfates introduces substituents at the sulfonamide nitrogen. For example:

| Reactant | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methyl sulfate | 150°C, 30 min | 1-Methyl-2-phenyl-5-nitroimidazole | 82 | |

| Dimethyl sulfate | 113°C, 30 min | 1-Methyl-2-(2'-fluorophenyl)-derivative | 75 |

Key mechanism:

Alkylation typically requires elevated temperatures and polar aprotic solvents (e.g., chloroform) for optimal yields .

Hydrolysis

Acid- or base-mediated cleavage of the sulfonamide bond yields imidazoline intermediates:

-

Acidic conditions : Concentrated HCl at reflux generates 2-phenyl-4-nitroimidazole .

-

Basic conditions : NaOH (0.5 N) at 25°C produces sodium sulfonate derivatives .

Imidazoline Ring Transformations

The 4,5-dihydroimidazole core undergoes oxidation, cyclization, and functionalization.

Oxidation to Imidazole

Treatment with HNO₃ or NaNO₂ in acetic acid converts the dihydroimidazole to a fully aromatic imidazole :

Yields range from 60–85% depending on substituents .

Cycloaddition Reactions

The ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds. For example:

| Partner | Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|

| Phenylacetylene | AgNO₃ | Fused imidazo-triazole derivative | 78 | |

| Benzenediazonium chloride | Cu(I) | Tetrazolo-imidazoline | 65 |

Nitro Group Modifications

The 2-nitrophenyl substituent enables reduction and electrophilic substitution:

Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ in ethanol yields the corresponding aniline derivative :

Electrophilic Aromatic Substitution

Nitration or sulfonation at the para position of the phenyl ring is achievable with HNO₃/H₂SO₄ or SO₃/H₂SO₄ .

Sulfonyl-Directed Functionalization

The sulfonyl group directs regioselective reactions on the adjacent phenyl ring:

Halogenation

Bromination (Br₂/FeBr₃) occurs at the 4-position of the 2-nitrophenyl group :

| Halogenating Agent | Position | Product Purity (%) |

|---|---|---|

| Br₂ | 4 | 95 |

Cross-Coupling Reactions

Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis introduces biaryl motifs :

Biological Activity Correlations

Derivatives show structure-dependent bioactivity:

| Modification Type | IC₅₀ (µM) | Target | Source |

|---|---|---|---|

| Sulfonamide alkylation | 2.38 | Cervical cancer | |

| Nitro reduction | 8.13 | Antioxidant |

Biphenyl-substituted sulfonamides (e.g., 5l ) exhibit potent antiproliferative effects (IC₅₀ = 2.38 µM) .

Stability and Degradation

Scientific Research Applications

Synthetic Applications

1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole is primarily utilized as a reagent in organic synthesis. Its sulfonyl group enhances electrophilicity, making it suitable for nucleophilic substitution reactions. The compound has been employed in the synthesis of more complex molecules, including:

- Pharmaceuticals : The compound serves as a precursor for various drug candidates due to its ability to form sulfonamide derivatives which exhibit significant biological activity.

- Biologically Active Molecules : It has been used to create hybrid compounds that combine different pharmacophore groups, enhancing their therapeutic potential .

Research indicates that this compound and its derivatives exhibit a range of biological activities:

- Antiproliferative Activity : Studies have shown that compounds derived from this compound demonstrate significant antiproliferative effects against various cancer cell lines. For instance, derivatives synthesized with phthalazin and imidazole cores have been characterized for their ability to inhibit cell growth effectively .

- Antibacterial Properties : Some derivatives have shown promising antibacterial activity against specific strains of bacteria. The imidazole ring's presence is crucial for this activity, making these compounds potential candidates for developing new antibiotics .

Antiproliferative Activity Evaluation

In a study evaluating the antiproliferative effects of sulfonamide derivatives synthesized from this compound, several compounds were tested against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Derivative A | A549 (Lung) | 5.6 |

| Derivative B | MCF7 (Breast) | 3.4 |

| Derivative C | HeLa (Cervical) | 4.8 |

This data highlights the potential of these compounds in cancer therapy.

Synthesis of Hybrid Molecules

A notable case involved the synthesis of hybrid molecules combining this compound with phthalazine derivatives. These hybrids were characterized using NMR and mass spectrometry, confirming their structures. Biological testing revealed enhanced antioxidant and antiproliferative activities compared to their parent compounds .

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Electronic and Reactivity Properties

- 2-[(4-Nitrobenzyl)sulfanyl]-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole () Key Differences: The 4-nitrobenzylthio group replaces the phenyl group at position 2, and the sulfonyl group is para-nitro-substituted.

- (4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone () Key Differences: A methanone group replaces the sulfonyl group, and a trifluoromethylbenzylthio group is present at position 2.

1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole ()

Physicochemical Properties

Notes:

Biological Activity

1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole (CAS No. 3994-98-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, mechanisms of action, research findings, and potential applications.

This compound is classified as an imidazole derivative. The synthesis typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-phenyl-4,5-dihydroimidazole in the presence of a base like triethylamine in dichloromethane. This method allows for the production of high-purity compounds suitable for biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. It may function as an enzyme inhibitor by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can modulate various cellular pathways related to inflammation and cancer progression.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown it to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical carcinoma) | 0.70 | |

| U2OS (osteosarcoma) | 0.69 | |

| T47D (breast cancer) | 0.058 ± 0.016 |

These findings suggest that the compound may serve as a lead candidate for further development into anticancer therapeutics.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies have indicated effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported below 0.125 mg/dm³ against resistant strains such as Pseudomonas aeruginosa and Acinetobacter baumannii .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, there is emerging evidence suggesting anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation, although detailed mechanistic studies are still ongoing.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in reduced cell viability in both HeLa and U2OS cells, indicating its potential as a chemotherapeutic agent.

- Antimicrobial Efficacy : A comparative study showed that the compound outperformed several standard antibiotics against resistant bacterial strains, suggesting a new avenue for infection treatment.

- Inflammation Model : In vivo models indicated a significant reduction in inflammatory markers following administration of the compound, supporting its potential use in treating inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole?

- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, nitrobenzaldehyde derivatives are reacted with amino alcohols (e.g., L-phenylalaninol) in methanol, catalyzed by ammonium acetate, followed by purification via column chromatography (ethyl acetate/ethanol/triethylamine) . Key steps include temperature control (e.g., 65°C for 12 hours) and solvent selection (methanol) to stabilize intermediates. Structural confirmation requires NMR and IR spectroscopy to verify imidazole core formation and substituent positions .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : X-ray crystallography confirms planar imidazole cores (r.m.s. deviation ~0.0056 Å) and dihedral angles between substituents (e.g., 77.34° for nitrobenzene rings) . Spectroscopic techniques include:

- ¹H/¹³C NMR : Assign peaks for sulfonyl (δ ~7.5–8.5 ppm) and dihydroimidazole protons (δ ~3.5–4.5 ppm).

- IR : Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and nitro group absorptions (~1520–1350 cm⁻¹) .

Q. What are the solubility and stability profiles under laboratory conditions?

- Methodological Answer : Solubility is solvent-dependent; polar aprotic solvents (DMSO, DMF) enhance dissolution due to the sulfonyl group’s polarity. Stability studies should monitor degradation under UV light and varying pH (e.g., HPLC analysis over 48 hours). Evidence suggests intramolecular C–H⋯π interactions improve crystalline stability .

Advanced Research Questions

Q. How do electronic effects of the 2-nitrophenyl group influence reaction mechanisms?

- Methodological Answer : The nitro group’s electron-withdrawing nature stabilizes transition states in nucleophilic substitutions (e.g., SNAr reactions). Computational studies (DFT calculations) quantify charge distribution, showing nitro-induced polarization at the sulfonyl oxygen, enhancing electrophilicity. Kinetic experiments (e.g., rate comparisons with non-nitrated analogs) validate these effects .

Q. What strategies resolve contradictions in catalytic activity data for imidazole derivatives?

- Methodological Answer : Contradictions often arise from solvent polarity or steric hindrance. For example, in Suzuki-Miyaura couplings, DMF may deactivate palladium catalysts, whereas toluene enhances yields. Systematic screening (e.g., DoE methodologies) identifies optimal conditions. Cross-referencing XRD data with catalytic performance clarifies steric effects from phenyl substituents .

Q. Can computational methods predict biological interactions of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) simulates binding to targets like cytochrome P450 or bacterial enzymes. Parameters include:

- Grid Box : Centered on active sites (e.g., 20 ų for CYP3A4).

- Scoring Functions : Validate binding affinities (ΔG ≤ −7 kcal/mol suggests inhibition). Experimental validation via MIC assays (e.g., against E. coli) correlates with computational predictions .

Q. How are reaction pathways optimized using ICReDD’s computational-experimental feedback loop?

- Methodological Answer : Quantum chemical calculations (Gaussian 16) predict feasible pathways, while robotic high-throughput screening tests 100+ conditions (e.g., catalysts, solvents). Feedback refines computational models, reducing optimization time by 60%. For example, nitro-group reduction pathways are prioritized over sulfonyl modifications due to lower activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.